N-(3-phenylprop-2-yn-1-yl)butan-1-amine
Overview
Description
“N-(3-phenylprop-2-yn-1-yl)butan-1-amine” is a chemical compound . It has been involved in the synthesis of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones . The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .
Synthesis Analysis
The synthesis of “this compound” involves a selective synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline . The transformation proceeds smoothly in a mixed solvent including acetonitrile and water when ZnBr2 and Oxone are employed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H9N .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Scientific Research Applications
Identification of Related Compounds in Illegal Designer Drugs : A study by Matsumoto et al. (2006) identified a homologue of MDMA, an illegal designer drug, which is structurally similar to N-(3-phenylprop-2-yn-1-yl)butan-1-amine. This underscores the relevance of such compounds in forensic science and drug analysis.
Asymmetric Synthesis of Amines : Research by Ellman et al. (2002) on N-tert-Butanesulfinyl imines highlights their use as intermediates in the asymmetric synthesis of amines, which could be relevant for synthesizing derivatives of this compound.
Synthesis of Key Intermediates in Pharmaceutical Compounds : A paper by Fleck et al. (2003) describes the synthesis of a compound similar to this compound, emphasizing its role in developing pharmaceutical intermediates.
Catalysis in Urethane Formation : A study by Waleed et al. (2022) investigated the role of tertiary amine catalysts in urethane formation, which could relate to applications of this compound in polymer chemistry.
Synthesis of Pyrroles and Dihydropyrroles : Katritzky et al. (1991) studied the synthesis of pyrroles using N-arylmethylene amines, which might be relevant for derivatives of this compound in heterocyclic chemistry.
Palladium-Catalyzed Decarboxylative Coupling : Research by Moon et al. (2009) on the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids could provide insights into potential reactions involving this compound.
Synthesis of Repaglinide Intermediate : A study by Kolla et al. (2006) on synthesizing a key intermediate for repaglinide, a diabetes medication, shows the pharmaceutical applications of compounds structurally similar to this compound.
Synthesis of Electrochromic Devices : Research by Yagmur et al. (2013) on the synthesis of electrochromic devices using polymers derived from similar amines demonstrates potential applications in material science.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRZVGPSRJGAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405903 | |
Record name | AN-465/42519157 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445255-32-3 | |
Record name | AN-465/42519157 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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